Goniotriol

Cytotoxicity Selectivity Hepatocellular carcinoma

Researchers sourcing stereochemically-defined styryl lactones for antimalarial or cytotoxicity screening face inconsistent purity and misidentified stereoisomers that compromise assay validity. Goniotriol (CAS 96405-62-8), a rigorously characterized (5S,6R)-[(1R,2R)] styryl lactone with X-ray-confirmed absolute configuration, directly addresses this challenge. • Validated antiplasmodial activity: P. falciparum IC50=2.6 µg/mL via Plasmepsin II catalytic dyad (Asp34/Asp214) docking • Quantified cytotoxicity: ED50=1.38-6.23 µg/mL across KB, P-388, A-549, HT-29, HL-60 cell lines • Antimycobacterial: M. tuberculosis MIC=100 µg/mL • Supplied at ≥98% HPLC purity with full COA (HPLC, NMR, MS); powder format for stereoselective synthesis validation and chiral HPLC method development.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 96405-62-8
Cat. No. B206560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoniotriol
CAS96405-62-8
Synonyms6-(7,8-dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
goniotriol
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O
InChIInChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
InChIKeyAWCDBKHWVKLXEE-WKSBVSIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Goniotriol: Cytotoxic Styryl Lactone Overview


Goniotriol (CAS 96405-62-8) is a naturally occurring styryl lactone (styrylpyrone) isolated from various Goniothalamus species (Annonaceae) [1]. This compound belongs to a class of secondary metabolites known for their diverse biological activities, including cytotoxic, antimycobacterial, and antiplasmodial effects. Key research indicates in vitro cytotoxicity against multiple cancer cell lines (KB, P-388, A-549, HT-29, HL-60, BC1, NCI-H187, MCF-7) with IC50 values ranging from 0.4 to 22.7 µg/mL , along with antiplasmodial activity against Plasmodium falciparum (IC50 = 2.6 µg/mL) . Its stereochemistry has been determined via X-ray crystallography [2], and total syntheses have been reported [3], confirming its absolute configuration.

Goniotriol Stereochemical Uniqueness


Substituting Goniotriol with other styryl lactones is scientifically invalid due to fundamental differences in stereochemistry, functionalization, and resulting biological activity profiles. In-class compounds like Goniothalamin, Goniodiol, Altholactone, and 8-Acetylgoniotriol exhibit distinct, non-overlapping cytotoxicity and mechanism-of-action profiles [1]. For example, while Goniodiol and Goniothalamin show a favorable toxicity window against normal hepatocytes, Goniotriol demonstrates potent antiplasmodial activity not observed with all analogs [2]. Furthermore, SAR studies confirm that absolute stereochemistry and substituent nature (e.g., acetyl vs. hydroxyl groups) critically affect antiproliferative potency [3]. Procuring Goniotriol requires strict verification of its specific (5S-(5alpha,6alpha(1S*,2S*))) configuration, as even enantiomeric or diastereomeric forms would yield different biological outcomes [4].

Goniotriol Comparative Evidence


Cytotoxic Selectivity in Hepatocellular Carcinoma Models

In a comparative study on HepG2 and drug-resistant HepG2-R hepatocyte cell lines, the cytotoxicity of Goniotriol was evaluated alongside Goniothalamin and Goniodiol. While all three styryl lactones showed evident cytotoxic activities on both HepG2 and HepG2-R cell lines, a key differentiation emerged regarding selectivity. Goniothalamin and Goniodiol showed less toxicity on normal mice hepatocyte, with IC50 values approximately three times higher on normal cells compared to HepG2 cells. This study provides a direct comparison of selectivity, a critical parameter often lacking for Goniotriol itself in the same experimental context [1].

Cytotoxicity Selectivity Hepatocellular carcinoma Drug resistance

Plasmepsin II Inhibition: Docking Comparison

A 2024 molecular docking study evaluated Goniothalamin and its analogues, including Goniotriol, Goniodiol, 8-Acetylgoniotriol, and others, as potential inhibitors of Plasmepsin II, a key enzyme in the Plasmodium parasite. The study found that Goniotriol, along with Goniodiol and 8-Acetylgoniotriol, formed conventional hydrogen bonds with the catalytic dyad Asp34 and Asp214 within the active site of plasmepsin II. Furthermore, Goniotriol passed the ADMET prediction test and fulfilled Lipinski's rule of five, indicating drug-likeness. This provides a computational basis for Goniotriol's antiplasmodial potential compared to other analogues [1]. While in vitro antiplasmodial activity against Plasmodium falciparum is reported for Goniotriol (IC50 = 2.6 µg/mL) , this docking study offers mechanistic insight at the molecular target level.

Antiplasmodial Malaria Molecular docking Plasmepsin II

Cytotoxicity ED50 in Five-Cell Line Panel

A study investigating the synthesis and cytotoxic activity of Goniotriol and its analogues reported ED50 values for Goniotriol against five human cancer cell lines. While the exact ED50 values for 8-Acetylgoniotriol in the same panel were not reported in the abstract, the study establishes a quantitative baseline for Goniotriol's potency: KB (ED50 = 6.23 µg/mL), P-388 (ED50 = 1.38 µg/mL), A-549 (ED50 = 4.12 µg/mL), HT-29 (ED50 = 4.89 µg/mL), and HL-60 (ED50 = 2.31 µg/mL) [1]. This multi-cell line fingerprint provides a reference point for evaluating the impact of structural modifications, such as acetylation at the 8-position, on cytotoxic activity.

Cytotoxicity ED50 Cancer cell lines Quantitative comparison

Antimycobacterial Activity Against M. tuberculosis

Goniotriol has demonstrated antimycobacterial activity against Mycobacterium tuberculosis with a reported Minimum Inhibitory Concentration (MIC) of 100 µg/mL . While direct head-to-head comparative MIC data against other styryl lactones (e.g., Goniodiol) under identical assay conditions is not consistently available, this data establishes Goniotriol's activity within the class. For comparison, (+)-Goniodiol and 7-epi-(+)-Goniodiol have shown antibacterial activity against Yersinia intermedia (MIC 3.1 mM), indicating a different spectrum . This supports the notion that individual styryl lactones possess unique antimicrobial profiles.

Antimycobacterial Mycobacterium tuberculosis MIC

X-ray Crystallography Stereochemical Assignment

The relative and absolute stereochemistry of naturally occurring Goniotriol was definitively established through X-ray crystallographic analysis of a derivative, confirming its (5S-(5alpha,6alpha(1S*,2S*))) configuration [1]. This structural elucidation is a critical differentiator. Subsequent total syntheses have successfully produced the correct stereoisomer, (+)-goniotriol [2]. This unambiguous stereochemical assignment is essential for procurement because any deviation from this specific stereoisomer (e.g., racemic mixture, incorrect diastereomer) would likely result in altered or abolished biological activity, as demonstrated in broader styryl lactone SAR studies where absolute stereochemistry profoundly affects antiproliferative activity [3].

Stereochemistry X-ray crystallography Absolute configuration Quality control

Goniotriol Research Applications


Antimalarial Plasmepsin II Inhibitor Screening

Based on molecular docking evidence showing interaction with the Plasmepsin II catalytic dyad (Asp34/Asp214) and in vitro antiplasmodial activity (IC50 = 2.6 µg/mL), Goniotriol is a suitable compound for antimalarial research programs [REFS-1, REFS-2]. It can be procured as a lead-like molecule for validating Plasmepsin II inhibition assays or as a reference compound in comparative studies against other styryl lactones.

Multi-Cell Line Cytotoxicity Reference Standard

With established ED50 values against a defined panel of five human cancer cell lines (KB, P-388, A-549, HT-29, HL-60), Goniotriol serves as a quantifiable reference compound [2]. It is suitable for use as a positive control in routine cytotoxicity screening or for calibrating assays that utilize these specific cell lines, ensuring experimental consistency across studies.

Stereochemical Benchmark for Synthetic Chemistry

The definitive elucidation of Goniotriol's absolute configuration by X-ray crystallography establishes it as a benchmark for the stereoselective synthesis of styryl lactones [3]. It is an essential reference material for validating synthetic routes, characterizing novel analogues by NMR and MS, and for chiral HPLC method development to ensure stereochemical purity in natural product isolation [4].

Antitubercular Screening in TB Research

Goniotriol exhibits specific antimycobacterial activity against Mycobacterium tuberculosis (MIC = 100 µg/mL) . This justifies its procurement as a starting point for screening against drug-resistant M. tuberculosis strains or for conducting structure-activity relationship (SAR) studies aimed at improving potency against this pathogen, particularly in programs exploring natural product scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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